molecular formula C5H5Cl2N3 B1440136 4,5-Dichloropyridine-2,3-diamine CAS No. 662116-66-7

4,5-Dichloropyridine-2,3-diamine

Cat. No. B1440136
CAS RN: 662116-66-7
M. Wt: 178.02 g/mol
InChI Key: GOVJRSTWOQZULF-UHFFFAOYSA-N
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Description

4,5-Dichloropyridine-2,3-diamine is a chemical compound with the molecular formula C5H5Cl2N3 . It is a yellow to brown solid .


Synthesis Analysis

The synthesis of 4,5-Dichloropyridine-2,3-diamine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloropyridine-2,3-diamine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with chlorine atoms, and two of the remaining carbon atoms are substituted with amine groups (-NH2) .


Physical And Chemical Properties Analysis

4,5-Dichloropyridine-2,3-diamine is a yellow to brown solid . The compound has a molecular weight of 178.02 . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Polymers

4,5-Dichloropyridine-2,3-diamine is used in the synthesis of various polymers. For instance, it is involved in the preparation of novel thermally stable poly(ether ester amide)s and polyimides. These polymers are characterized by their physical and thermal properties, contributing significantly to material science and polymer chemistry. The synthesis process typically involves nucleophilic substitution reactions and polycondensation with different aromatic and aliphatic diacid chlorides (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004), (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005).

Preparation of Heat Resistant Polyimides

The compound is integral in the preparation of heat-resistant, pyridine-based polyimides with preformed ether and ester groups. These polyimides demonstrate excellent thermal stability, which is essential in applications that require materials to withstand high temperatures (Mehdipour‐Ataei, Sarrafi, & Amiri Pirjel, 2004).

Functionalization Strategies

4,5-Dichloropyridine-2,3-diamine is also studied in the context of selective functionalization strategies. Understanding how to selectively functionalize dichloropyridines at various sites is crucial for creating specific chemical structures needed in advanced scientific research and applications (Marzi, Bigi, & Schlosser, 2001).

Novel Aromatic Polyimides

This compound contributes to the synthesis of novel aromatic polyimides with unique structures like 4,5-di(1,3-phenylene)imidazole. These polyimides are characterized by high glass transition temperatures and good solubility, making them suitable for various industrial applications (Akutsu, Inoki, Sawano, Kasashima, Naruchi, & Miura, 1998).

Silyl-Mediated Halogen/Halogen Displacement

The compound is involved in silyl-mediated halogen/halogen displacement reactions in pyridines and other heterocycles. This process is fundamental in organic synthesis, allowing for the preparation of various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Schlosser & Cottet, 2002).

Synthesis of Novel Heterocyclic Compounds

4,5-Dichloropyridine-2,3-diamine is used in synthesizing novel heterocyclic fused pyrimidin-4-one derivatives. These compounds have potential applications in medicinal chemistry and drug discovery, showcasing the versatility of 4,5-Dichloropyridine-2,3-diamine in contributing to the development of new pharmaceutical agents (Pereira, Sarghe, Rouillard, Domon, Chérouvrier, Thiéry, & Royer, 2017).

Safety And Hazards

4,5-Dichloropyridine-2,3-diamine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJRSTWOQZULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670258
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridine-2,3-diamine

CAS RN

662116-66-7
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dichloro-3-nitropyridine (Example 206b) (1.04 g, 5.0 mmol), zinc powder (2.4 g, 37 mmol) and anhydrous calcium chloride (3 g, 27 mmol) were mixed in 95% ethanol (30 ml) and heated to reflux for 1 h. When cool, the reaction mixture was filtered through celite and evaporated in vacuo. The residue was dissolved in methanol/dichloromethane 1:1 and chromatographed through a short column of silica (10 g) eluting with methanol/dichloromethane 3:7. The fraction containing the product was concentrated in vacuo and the residue dissolved in methanol/acetonitrile 1:9 and again concentrated in vacuo together with silica. The product thus adsorbed on silica gel was again subjected to chromatography on silica gel (EtOAc) to afford the pure product as a off-white powder (0.60 g, 67%).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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